7-bromo-8-chloroisoquinoline
Description
7-Bromo-8-chloroisoquinoline (CAS: 2228152-61-0) is a halogenated isoquinoline derivative with the molecular formula C₉H₅BrClN and a molar mass of 242.5 g/mol. Key physicochemical properties include a predicted density of 1.673±0.06 g/cm³, boiling point of 352.5±22.0 °C, and a pKa of 3.89±0.26 . The compound features bromine and chlorine substituents at the 7- and 8-positions of the isoquinoline ring, respectively. These electron-withdrawing groups influence its electronic properties, solubility, and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
CAS No. |
2228152-61-0 |
|---|---|
Molecular Formula |
C9H5BrClN |
Molecular Weight |
242.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-8-chloroisoquinoline typically involves the bromination and chlorination of isoquinoline derivatives. One common method is the bromination of 8-chloroisoquinoline using bromine in the presence of a suitable solvent like nitrobenzene. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 7-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-8-chloroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted isoquinolines with various functional groups.
- Oxidized or reduced derivatives of the original compound.
Scientific Research Applications
7-Bromo-8-chloroisoquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of 7-bromo-8-chloroisoquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs (Isoquinoline Derivatives)
a. 5-Bromo-8-chloroisoquinoline (CAS: 956003-79-5)
- Structure : Bromine at position 5, chlorine at position 7.
- Molecular Formula: C₉H₅BrClN (identical to 7-bromo-8-chloroisoquinoline).
- Key Differences : Substituent positions alter electronic effects. The 5-bromo group may reduce aromatic ring electron density less dramatically than the 7-bromo substituent due to meta vs. para positioning relative to the nitrogen atom.
- Safety : Hazard codes include P261 (avoid inhalation) and P280 (wear protective gloves) .
b. 8-Bromoisoquinoline (CAS: 63927-22-0)
- Synthesis : Prepared via multi-step sequences involving nitration, reduction, diazotization, and Sandmeyer reactions .
- Reactivity : The absence of a chlorine substituent increases electron density at position 7, facilitating electrophilic substitution reactions.
c. 7-Bromo-1-chloroisoquinoline (CAS: Not provided)
- Structure : Bromine at position 7, chlorine at position 1.
- Physical Properties : Yellow solid; used as an organic synthesis intermediate .
Quinoline Derivatives
3,7-Dichloro-8-methyl Quinoline
- Structure : Chlorine at positions 3 and 7; methyl at position 8.
- Synthesis: Produced via chlorination of 7-chloro-8-methyl quinoline using chlorine gas .
- Applications : Agrochemical intermediate, highlighting the role of halogenated heterocycles in pesticide development.
Carboxylate Derivatives
Ethyl 7-Chloro-1-methylisoquinoline-3-carboxylate
- Structure : Chlorine at position 7, methyl at position 1, and an ethyl carboxylate group at position 3.
- Physical Properties : Detailed ¹H NMR data (δ 1.43, t, J = 7.1 Hz for ethyl group) and melting point (127–129°C) are reported .
- Reactivity: The carboxylate group enhances solubility in polar solvents, contrasting with the lipophilic this compound.
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | pKa | Key Substituents |
|---|---|---|---|---|---|
| This compound | C₉H₅BrClN | 352.5±22.0 | 1.673±0.06 | 3.89 | 7-Br, 8-Cl |
| 5-Bromo-8-chloroisoquinoline | C₉H₅BrClN | Not reported | Not reported | Not reported | 5-Br, 8-Cl |
| 8-Bromoisoquinoline | C₉H₆BrN | Not reported | Not reported | Not reported | 8-Br |
| 7-Bromo-1-chloroisoquinoline | C₉H₅BrClN | Not reported | Not reported | Not reported | 7-Br, 1-Cl |
| 3,7-Dichloro-8-methyl quinoline | C₁₀H₇Cl₂N | Not reported | Not reported | Not reported | 3-Cl, 7-Cl, 8-Me |
Research Findings and Discussion
- Electronic Effects : Bromine and chlorine at positions 7 and 8 create a strong electron-deficient aromatic system, directing further substitutions to less deactivated positions (e.g., position 5).
- Reactivity: The 8-chloro group in this compound may sterically hinder reactions at position 7, contrasting with 5-bromo-8-chloroisoquinoline, where the bromine is less obstructive .
- Applications: Halogenated isoquinolines are critical in kinase inhibitor development, while quinoline derivatives like 3,7-dichloro-8-methyl quinoline are leveraged in agrochemicals .
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